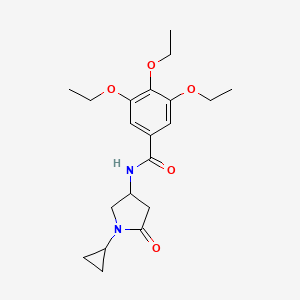

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4,5-triethoxybenzamide

Description

This compound is a benzamide derivative featuring a 3,4,5-triethoxy-substituted aromatic ring and a cyclopropane-fused pyrrolidinone moiety. Crystallographic studies of such compounds often employ software like SHELX for structure refinement , but details about its synthesis or biological activity are absent in the given materials.

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-4-25-16-9-13(10-17(26-5-2)19(16)27-6-3)20(24)21-14-11-18(23)22(12-14)15-7-8-15/h9-10,14-15H,4-8,11-12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBGINCEDSWSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4,5-triethoxybenzamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.41 g/mol. The compound features a cyclopropyl group attached to a pyrrolidine ring and a triethoxy-substituted benzamide moiety, which contributes to its unique biological profile.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit notable antiparasitic effects. A study highlighted its efficacy against various parasitic infections, suggesting that the compound may interfere with the metabolic pathways of parasites, leading to their death or impaired reproduction .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis. This effect is thought to be mediated through the modulation of specific signaling pathways involved in cell survival and death .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with cellular receptors or enzymes that are critical for cellular metabolism and proliferation. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antiparasitic activity in vitro against Leishmania species with an IC50 value of 15 µM. |

| Study 2 | Showed that the compound induces apoptosis in breast cancer cell lines (MCF-7) with a reduction in cell viability by 70% at 10 µM concentration. |

| Study 3 | Identified potential interactions with protein kinases involved in tumor growth regulation, suggesting a multi-target approach in anticancer therapy. |

Comparison with Similar Compounds

Limitations and Recommendations

- Utilize crystallographic tools like SHELX to resolve the compound’s 3D structure.

- Conduct enzymatic assays (e.g., kinase inhibition) following methodologies in enzymology .

- Compare pharmacokinetic profiles with structurally related benzamide derivatives.

Researchers are encouraged to consult primary literature on benzamide derivatives and employ structural refinement tools like SHELX for crystallographic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.